6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 445390-57-8
VCID: VC21482017
InChI: InChI=1S/C28H21N5O2/c1-18-24-26(33(31-18)20-12-6-3-7-13-20)35-25(30)22(16-29)28(24)21-14-8-9-15-23(21)32(27(28)34)17-19-10-4-2-5-11-19/h2-15H,17,30H2,1H3
SMILES: CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6
Molecular Formula: C28H21N5O2
Molecular Weight: 459.5g/mol

6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

CAS No.: 445390-57-8

Cat. No.: VC21482017

Molecular Formula: C28H21N5O2

Molecular Weight: 459.5g/mol

* For research use only. Not for human or veterinary use.

6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile - 445390-57-8

Specification

CAS No. 445390-57-8
Molecular Formula C28H21N5O2
Molecular Weight 459.5g/mol
IUPAC Name 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Standard InChI InChI=1S/C28H21N5O2/c1-18-24-26(33(31-18)20-12-6-3-7-13-20)35-25(30)22(16-29)28(24)21-14-8-9-15-23(21)32(27(28)34)17-19-10-4-2-5-11-19/h2-15H,17,30H2,1H3
Standard InChI Key HKFWEPCQVAIAAS-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6
Canonical SMILES CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6

Introduction

Chemical Identity and Physical Properties

6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a complex heterocyclic compound belonging to the spirooxindole family. Its structural uniqueness stems from the spiro connection at the C-3 position of the indole ring system and the C-4' position of the pyrano[2,3-c]pyrazole moiety.

Basic Physical and Chemical Properties

The compound has the following identifiable characteristics:

Table 1: Physical and Chemical Properties

PropertyValue
CAS Registry Number496805-22-2
Molecular FormulaC28H21N5O2
Molecular Weight459.5 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents (DMSO, acetone)
Structural FeaturesSpiro connection between indole and pyranopyrazole rings
Functional GroupsAmino group, carbonitrile, ketone, benzyl, phenyl

The compound features an indole core with a benzyl group at the N-1 position, connected via a spiro linkage to a pyrano[2,3-c]pyrazole system which bears a phenyl group at the N-1' position, a methyl group at the C-3' position, an amino group at the C-6' position, and a carbonitrile group at the C-5' position.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structural arrangement of this compound. Though specific data for the exact compound is limited in the available literature, closely related analogs show characteristic signals:

Table 2: Typical NMR Characteristics of Related Compounds

Proton AssignmentChemical Shift (δ ppm)Multiplicity
NH (indole)10.0-10.5Singlet
Aromatic protons7.0-8.0Multiplet
Benzyl CH24.8-5.2Doublet of doublets
NH2 (amino)6.9-7.2Broad singlet
Methyl group3.3-3.5Singlet

Infrared spectroscopy typically reveals characteristic absorption bands at approximately 3200-3400 cm^-1 (NH2 stretching), 2180-2220 cm^-1 (C≡N stretching), and 1700-1730 cm^-1 (C=O stretching) .

Synthesis Methodologies

The synthesis of 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile involves sophisticated organic chemistry procedures, primarily utilizing multicomponent reactions.

Multicomponent Reaction Approach

The most common synthetic route involves a one-pot, four-component condensation reaction using:

  • N-benzylisatin derivatives

  • Malononitrile or ethyl cyanoacetate

  • Hydrazine derivatives

  • β-keto esters or similar activated methylene compounds

This approach is environmentally favorable due to its atom economy and reduced waste generation .

Table 3: Common Reagents and Conditions for Synthesis

ComponentExampleFunction
Isatin derivativeN-benzylisatinProvides indole core and carbonyl for condensation
Active methyleneMalononitrileContributes cyano group and activates condensation
HydrazinePhenylhydrazineForms pyrazole ring
β-keto esterEthyl acetoacetateProvides methyl group and completes pyran ring
CatalystSBA–Pr-NH2, PEG-400Facilitates reaction progression
ConditionsSolvent-free, room temperature to 110°CEnvironmentally benign approach

The reaction mechanism presumably involves initial Knoevenagel condensation between the isatin and malononitrile, followed by Michael addition of the hydrazine-derived pyrazolone, and finally cyclization to form the pyran ring .

Asymmetric Synthesis

Recent advances include the development of asymmetric synthesis methods to obtain enantiomerically enriched spirooxindoles. Chiral base organocatalysts have been employed to facilitate enantioselective reactions, achieving moderate to good enantiomeric excesses (30-58% ee) .

This approach represents a significant advancement in the synthesis of optically active spirooxindoles, which may exhibit enhanced biological activities compared to their racemic counterparts.

Structural Features and Reactivity

The compound possesses several structural features that contribute to its unique chemical behavior and potential biological activity.

Key Structural Elements

  • Spiro center: The spiro connection at C-3 of the indole and C-4' of the pyranopyrazole creates a rigid three-dimensional structure with specific spatial orientation of the functional groups.

  • Multiple nitrogen centers: The presence of multiple nitrogen atoms (indole NH, pyrazole N, exocyclic amino group) provides potential hydrogen bonding sites for interactions with biological targets.

  • Functional groups: The carbonitrile group at C-5' and the ketone at C-2 serve as potential sites for chemical modifications and may contribute to biological activity.

  • Aromatic substituents: The benzyl and phenyl groups introduce lipophilicity and potential π-π interactions with target proteins .

ActivityEvidence BasePotential Mechanism
AnticancerDemonstrated in related pyrano[2,3-c]pyrazolesEnzyme inhibition, apoptosis induction
AntibacterialReported for various spirooxindole derivativesCell wall/membrane disruption
AntimicrobialCommon among heterocyclic compounds with similar structural featuresMultiple pathways
Anti-inflammatoryObserved in compounds with pyrazole moietiesCOX/LOX inhibition
Kinase inhibitionPotential based on structural similarities to known inhibitorsATP-competitive binding

The indole core present in this compound is a privileged scaffold found in numerous bioactive molecules, contributing to the compound's potential pharmaceutical relevance. Additionally, the pyrano[2,3-c]pyrazole system has been associated with numerous biological activities including anticancer, antibacterial, antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Comparative Analysis with Related Compounds

To better understand the significance of 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 5: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrileC28H21N5O2459.5Reference compound
6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrileC15H11N5O2293.28Lacks benzyl and phenyl substituents
6'-amino-5-chloro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrileC15H10ClN5O2327.72Contains chloro substituent; lacks benzyl and phenyl groups
6-amino-1'-benzyl-5-cyano-3-methyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)C28H21N5O2459.5Different naming convention for same/similar structure

These structural variations can significantly impact physicochemical properties, biological activities, and synthetic accessibility .

Influence of Substituents

The presence of specific substituents in 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile confers distinct properties:

  • N-benzyl group: Increases lipophilicity and may enhance cell membrane permeability.

  • N'-phenyl group: Provides potential for π-π stacking interactions with aromatic amino acids in target proteins.

  • 3'-methyl group: Contributes to the electron density of the pyrazole ring and may influence hydrogen bonding capabilities.

  • 5'-carbonitrile group: Acts as a hydrogen bond acceptor and may serve as a site for further chemical modifications.

  • 6'-amino group: Provides hydrogen bond donor/acceptor capabilities and can be involved in key interactions with biological targets .

Current Research Trends and Future Directions

Research on spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives continues to evolve, with several promising directions emerging.

Synthetic Methodology Advancement

Current research focuses on developing more efficient and environmentally benign synthetic routes. Key trends include:

  • Green chemistry approaches using recyclable catalysts, such as amino-functionalized nanoporous silica (SBA–Pr-NH2) .

  • Solvent-free conditions that reduce waste generation and energy consumption .

  • Development of asymmetric synthesis methods to obtain enantiomerically pure compounds with enhanced biological activities .

  • Microwave-assisted and ultrasound-facilitated reactions to reduce reaction times and improve yields .

Biological Activity Exploration

The exploration of biological activities for these compounds is an active area of research, with emphasis on:

  • Targeted screening against specific enzymes and receptors to identify potential therapeutic applications.

  • Structure-activity relationship studies to optimize activity and selectivity.

  • Investigation of mechanisms of action through computational modeling and experimental validation.

  • Development of more selective compounds through rational design based on known biological targets .

Future Research Opportunities

Several promising research directions for this compound and its analogs include:

  • Development of water-soluble derivatives to overcome potential bioavailability challenges.

  • Creation of conjugates with targeting moieties for site-specific drug delivery.

  • Exploration of photochemical properties for potential applications in imaging or photodynamic therapy.

  • Investigation of metal-binding capabilities for potential use in radiopharmaceuticals or as metal chelators.

  • Development of library-based approaches for rapid identification of potent and selective compounds .

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